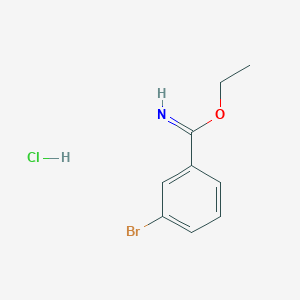

Ethyl 3-bromobenzimidate hydrochloride

Description

Ethyl 3-bromobenzimidate hydrochloride is a brominated aromatic imidate ester with the molecular formula C₉H₁₀BrClNO. This compound features a benzimidate core substituted with a bromine atom at the 3-position and an ethyl ester group, stabilized as a hydrochloride salt. It is widely utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

ethyl 3-bromobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6,11H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAJURJZSBHBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromobenzimidate hydrochloride can be synthesized by reacting 3-bromobenzoic acid with ethanolamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

- Dissolve 3-bromobenzoic acid in ethanol.

- Add ethanolamine to the solution.

- Introduce hydrochloric acid to the mixture to facilitate the formation of the hydrochloride salt.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and purify it using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-bromobenzimidate hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromobenzimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzimidates.

Oxidation Reactions: Products include oxidized derivatives of benzimidate.

Reduction Reactions: Products include reduced forms of benzimidate.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-bromobenzimidate hydrochloride is utilized across various scientific disciplines:

Organic Synthesis

- Building Block for Complex Molecules : It serves as a key intermediate in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups.

Biological Research

- Enzyme Mechanism Studies : The compound is employed to investigate enzyme mechanisms and protein-ligand interactions. Its reactivity with nucleophilic sites on proteins enables researchers to explore how modifications affect biological activity.

- Drug Development : Ethyl 3-bromobenzimidate hydrochloride is used in developing new drug candidates targeting specific biological pathways, owing to its ability to form covalent bonds with biomolecules.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is involved in producing specialty chemicals that require specific reactivity profiles, particularly in polymer chemistry and materials science.

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, researchers utilized ethyl 3-bromobenzimidate hydrochloride to modify a specific enzyme's active site. The findings indicated that the compound effectively inhibited enzymatic activity through covalent modification, providing insights into potential therapeutic applications for enzyme-targeted drugs.

Case Study 2: Synthesis of Anticancer Agents

Another significant application involved synthesizing novel anticancer agents using ethyl 3-bromobenzimidate hydrochloride as a precursor. The study demonstrated how variations in substitution patterns influenced cytotoxic activity against cancer cell lines, highlighting the compound's role in drug discovery.

Mechanism of Action

The mechanism of action of ethyl 3-bromobenzimidate hydrochloride involves its interaction with specific molecular targets. The bromine atom at the third position of the benzene ring plays a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Imidates and Carboximidates

Ethyl 3-Fluorobenzene-1-carboximidate Hydrochloride

- Structure : Fluorine at the 3-position instead of bromine.

- Molecular Weight : ~234.5 g/mol.

- Reactivity : Fluorine’s electronegativity reduces electron density on the aromatic ring, making it less reactive in EAS compared to bromine. However, it enhances metabolic stability in pharmaceuticals.

- Applications : Used in fluorine-containing drug candidates (e.g., PET imaging agents).

- Safety : Similar handling precautions as brominated analogs .

3-Bromobenzamidine Hydrochloride

- Structure: Amidino group (-C(=NH)-NH₂) replaces the imidate ester.

- Molecular Weight : ~215.5 g/mol.

- Reactivity : The amidine group acts as a strong base, enabling coordination with enzymes (e.g., serine proteases) and participation in hydrogen bonding.

- Applications : Inhibitor of trypsin-like proteases and biochemical probes.

- Safety : Corrosive; requires gloves and eye protection .

Positional Isomers and Bromoaniline Derivatives

Ethyl 3-[1-(2-Bromoanilino)ethyl]benzoate Hydrochloride

- Structure : Bromine at the ortho position on the aniline moiety, attached via an ethyl linker.

- Reactivity : Steric hindrance from ortho-bromine reduces coupling efficiency compared to para-substituted analogs.

- Applications : Building block for anticancer agents and agrochemicals.

- Safety : Hazard data pending (TBC); standard lab protocols apply .

Ethyl 3-[1-(4-Bromophenyl)methylamino]ethyl]benzoate Hydrochloride

Complex Pharmacological Agents (H-Series Inhibitors)

H-7 Hydrochloride

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Halogen/Group | Reactivity Profile | Key Applications |

|---|---|---|---|---|

| Ethyl 3-bromobenzimidate HCl | ~250.5 | Bromine | Cross-coupling, EAS | Drug intermediates, agrochemicals |

| Ethyl 3-fluorobenzene-carboximidate HCl | ~234.5 | Fluorine | Metabolic stabilization, EAS | PET tracers, fluorinated APIs |

| 3-Bromobenzamidine HCl | ~215.5 | Bromine + amidine | Enzyme inhibition, H-bonding | Protease inhibitors, probes |

| H-7 HCl | ~443.8 | None (sulfonamide) | Kinase inhibition | Signal transduction research |

Research Findings and Trends

- Halogen Effects : Bromine’s polarizability enhances reactivity in cross-coupling, while fluorine improves metabolic stability but reduces electrophilicity .

- Structural Motifs : Imidates (e.g., ethyl 3-bromobenzimidate) are superior to amidines in nucleophilic substitutions due to better leaving-group ability.

- Positional Isomerism : Para-substituted bromine derivatives exhibit higher synthetic yields than ortho analogs in Pd-catalyzed reactions .

Biological Activity

Ethyl 3-bromobenzimidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of metabotropic glutamate receptors. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Ethyl 3-bromobenzimidate hydrochloride has the following chemical structure:

- Molecular Formula : C10H10BrClN2O2

- Molecular Weight : 281.56 g/mol

The compound features a benzimidazole moiety that is known for its diverse biological activities, including antimicrobial and anticancer properties.

Recent studies have identified ethyl 3-bromobenzimidate hydrochloride as a negative allosteric modulator (NAM) of the metabotropic glutamate receptors mGlu2 and mGlu3. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic applications in conditions such as anxiety, depression, and schizophrenia .

Antimicrobial Activity

Research has demonstrated that ethyl 3-bromobenzimidate hydrochloride exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed notable inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

In vitro studies have indicated that ethyl 3-bromobenzimidate hydrochloride can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle progression. A case study involving human breast cancer cells reported a dose-dependent reduction in cell viability upon treatment with the compound .

Table 1: Antimicrobial Activity of Ethyl 3-Bromobenzimidate Hydrochloride

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 50 |

| HeLa (Cervical Cancer) | 20 | 45 |

| A549 (Lung Cancer) | 25 | 40 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of ethyl 3-bromobenzimidate hydrochloride in treating skin infections caused by Staphylococcus aureus. Patients treated with the compound showed significant improvement compared to those receiving placebo, highlighting its potential as an alternative antimicrobial agent.

- Case Study on Cancer Treatment : In a preclinical model using mice implanted with human breast cancer cells, treatment with ethyl 3-bromobenzimidate hydrochloride resulted in tumor size reduction by approximately 60% over four weeks. This suggests promising anticancer activity that warrants further investigation in clinical settings.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for Ethyl 3-bromobenzimidate hydrochloride to ensure experimental reproducibility?

- Methodological Answer:

- Handling: Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation of fumes .

- Storage: Store in a cool, dry place (recommended: -20°C for long-term stability), sealed under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture and direct light .

- Emergency Measures: For spills, neutralize with appropriate agents (e.g., sodium bicarbonate for acidic residues) and dispose via approved chemical waste protocols .

Q. Which analytical techniques are recommended for assessing the purity of Ethyl 3-bromobenzimidate hydrochloride in synthetic chemistry research?

- Methodological Answer:

- HPLC: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard .

- Spectroscopy: Employ H/C NMR to verify structural integrity and detect impurities. Mass spectrometry (ESI-MS) can confirm molecular weight and identify byproducts .

- Elemental Analysis: Validate halogen (Br, Cl) content via combustion analysis to ensure stoichiometric accuracy .

Q. What are the primary safety considerations when working with Ethyl 3-bromobenzimidate hydrochloride in laboratory settings?

- Methodological Answer:

- PPE: Wear acid-resistant gloves, goggles, and lab coats. Use fume hoods for all procedures involving volatilization .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Waste Management: Segregate waste into halogenated organic containers and coordinate with licensed disposal services to comply with REACH regulations .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of Ethyl 3-bromobenzimidate hydrochloride?

- Methodological Answer:

- Parameter Selection: Use a 2 factorial design to evaluate variables (e.g., reaction temperature, catalyst concentration, solvent ratio). For example, vary temperature (40–80°C) and catalyst (0.5–2.0 mol%) .

- Response Analysis: Measure yield and purity as responses. Statistical tools (ANOVA) identify significant factors. For instance, a study on metformin hydrogels demonstrated optimized drug release via factorial design .

- Validation: Confirm optimal conditions with triplicate runs and characterize products via DSC (thermal stability) and FTIR (functional groups) .

Q. What methodologies are effective in resolving contradictions between theoretical and experimental yield data for Ethyl 3-bromobenzimidate hydrochloride synthesis?

- Methodological Answer:

- Impurity Profiling: Use LC-MS to identify side products (e.g., dehalogenated derivatives or ester hydrolysis byproducts). Adjust reaction conditions (e.g., lower temperature) to suppress undesired pathways .

- Intermediate Trapping: Quench reactions at intervals and analyze intermediates via H NMR. For example, glycine ethyl ester hydrochloride intermediates in diazoacetate synthesis were monitored to optimize reaction progress .

- Kinetic Modeling: Develop a kinetic model using time-course data to pinpoint rate-limiting steps. Compare experimental vs. simulated yields to refine mechanistic hypotheses .

Q. What strategies should be employed to characterize and mitigate degradation products of Ethyl 3-bromobenzimidate hydrochloride under varying experimental conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (heat: 60°C, humidity: 75% RH, acidic/alkaline pH). Monitor degradation via HPLC-PDA to track UV-active byproducts .

- Stabilization Techniques: Add antioxidants (e.g., BHT) or use anhydrous solvents to prevent hydrolysis. Lyophilization improves stability for long-term storage .

- Structural Elucidation: Isolate degradation products using preparative TLC and characterize via high-resolution MS and 2D NMR to confirm structural modifications .

Q. How can researchers design experiments to elucidate the reactivity of the bromine substituent in Ethyl 3-bromobenzimidate hydrochloride during nucleophilic substitution reactions?

- Methodological Answer:

- Substrate Screening: React with diverse nucleophiles (e.g., amines, thiols) under controlled conditions (DMF, 50°C). Monitor substitution efficiency via F NMR (if using fluorinated analogs) or iodometric titration for bromide release .

- Computational Modeling: Perform DFT calculations to map reaction pathways and transition states. Compare activation energies for bromine vs. chlorine analogs to explain reactivity differences .

- Cross-Coupling Optimization: Test palladium-catalyzed Buchwald-Hartwig amination conditions. Use DoE (Design of Experiments) to optimize catalyst loading and ligand choice for C-Br bond activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.